molecular formula C5H9ClN4 B14063433 Pyridine-2,3,4-triamine hydrochloride

Pyridine-2,3,4-triamine hydrochloride

Cat. No.: B14063433
M. Wt: 160.60 g/mol
InChI Key: AONOJCBWSYCXOT-UHFFFAOYSA-N
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Description

Pyridine-2,3,4-triamine hydrochloride is a heterocyclic organic compound that belongs to the class of pyridines Pyridines are six-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,3,4-triamine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with amine groups. One common method is the reaction of halopyridines with hydrazine hydrate in solvents like ethanol or acetonitrile at temperatures ranging from 0-150°C .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,4-triamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Pyridine-2,3,4-triamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine-2,3,4-triamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound .

Comparison with Similar Compounds

Uniqueness: Pyridine-2,3,4-triamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triamine functionality allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

pyridine-2,3,4-triamine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-3-1-2-9-5(8)4(3)7;/h1-2H,7H2,(H4,6,8,9);1H

InChI Key

AONOJCBWSYCXOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)N)N.Cl

Origin of Product

United States

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